molecular formula C12H18BrN3O2 B13591181 tert-butyl3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

tert-butyl3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B13591181
M. Wt: 316.19 g/mol
InChI Key: UOIABJBIZCPOGG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H18BrN3O2. It is a white solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a pyrazole ring substituted with a bromine atom and a pyrrolidine ring with a tert-butyl ester group.

Preparation Methods

The synthesis of tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of 3-bromo-1H-pyrazole with tert-butyl 3-pyrrolidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product .

Chemical Reactions Analysis

Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and the pyrazole ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

    Tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: This compound has a similar structure but with the bromine atom positioned differently on the pyrazole ring.

    Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: This compound has an amino group instead of a bromine atom on the pyrazole ring.

    Tert-butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: This compound features a piperidine ring instead of a pyrrolidine ring.

These comparisons highlight the unique structural features of tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl 3-(3-bromopyrazol-1-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-6-4-9(8-15)16-7-5-10(13)14-16/h5,7,9H,4,6,8H2,1-3H3

InChI Key

UOIABJBIZCPOGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=CC(=N2)Br

Origin of Product

United States

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